molecular formula C22H19F3O3SSi B6319197 3-(Trimethylsilyl)-triphenylenyl-2-triflate CAS No. 911197-55-2

3-(Trimethylsilyl)-triphenylenyl-2-triflate

Cat. No.: B6319197
CAS No.: 911197-55-2
M. Wt: 448.5 g/mol
InChI Key: YDKKBOQNMGXQAR-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)-triphenylenyl-2-triflate: is an organosilicon compound characterized by the presence of a trimethylsilyl group and a triflate group attached to a triphenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)-triphenylenyl-2-triflate typically involves the introduction of the trimethylsilyl group and the triflate group onto the triphenylene core. One common method involves the reaction of triphenylene with trimethylsilyl chloride in the presence of a base, followed by the introduction of the triflate group using triflic anhydride. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilyl)-triphenylenyl-2-triflate can undergo various types of chemical reactions, including:

    Substitution Reactions: The triflate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Conditions often involve the use of bases and solvents like dichloromethane or tetrahydrofuran.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triphenylene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Chemistry: In chemistry, 3-(Trimethylsilyl)-triphenylenyl-2-triflate is used as a building block for the synthesis of more complex organic molecules. Its unique structural features make it valuable in the development of new materials and catalysts.

Biology and Medicine: While specific biological and medicinal applications of this compound are less common, its derivatives may have potential uses in drug discovery and development. The presence of the trimethylsilyl group can enhance the stability and bioavailability of certain compounds.

Industry: In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)-triphenylenyl-2-triflate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can act as a protecting group, while the triflate group can serve as a leaving group in substitution reactions. These properties enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures.

Comparison with Similar Compounds

  • 3-(Trimethylsilyl)-triphenylenyl-2-bromide
  • 3-(Trimethylsilyl)-triphenylenyl-2-iodide
  • 3-(Trimethylsilyl)-triphenylenyl-2-chloride

Comparison: Compared to its halogenated analogs, 3-(Trimethylsilyl)-triphenylenyl-2-triflate offers unique reactivity due to the presence of the triflate group, which is a better leaving group than halides. This enhances its utility in substitution and coupling reactions, making it a more versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3-trimethylsilyltriphenylen-2-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3O3SSi/c1-30(2,3)21-13-19-17-11-7-5-9-15(17)14-8-4-6-10-16(14)18(19)12-20(21)28-29(26,27)22(23,24)25/h4-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKKBOQNMGXQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=C2C3=CC=CC=C3C4=CC=CC=C4C2=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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